Cas no 156522-10-0 (N-2-Amino-4-(trifluoromethyl)phenylmethanesulfonamide)

N-2-Amino-4-(trifluoromethyl)phenylmethanesulfonamide 化学的及び物理的性質
名前と識別子
-
- N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide
- Methanesulfonamide, N-[2-amino-4-(trifluoromethyl)phenyl]-
- Z239122972
- 156522-10-0
- AKOS000127441
- EN300-69969
- E74762
- CS-0160434
- BS-46516
- N-2-Amino-4-(trifluoromethyl)phenylmethanesulfonamide
-
- インチ: 1S/C8H9F3N2O2S/c1-16(14,15)13-7-3-2-5(4-6(7)12)8(9,10)11/h2-4,13H,12H2,1H3
- InChIKey: QZLFTWBTXDWEFZ-UHFFFAOYSA-N
- ほほえんだ: CS(NC1=CC=C(C(F)(F)F)C=C1N)(=O)=O
計算された属性
- せいみつぶんしりょう: 254.03368319g/mol
- どういたいしつりょう: 254.03368319g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 336
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
N-2-Amino-4-(trifluoromethyl)phenylmethanesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-69969-2.5g |
N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide |
156522-10-0 | 95.0% | 2.5g |
$245.0 | 2025-03-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1231074-5g |
N-[2-Amino-4-(trifluoromethyl)phenyl]methanesulfonamide |
156522-10-0 | 95% | 5g |
¥6750 | 2023-04-15 | |
AN HUI ZE SHENG Technology Co., Ltd. | M0101543-1g |
N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide |
156522-10-0 | 97% | 1g |
¥1750.00 | 2023-09-15 | |
Ambeed | A1123414-5g |
N-[2-Amino-4-(trifluoromethyl)phenyl]methanesulfonamide |
156522-10-0 | 95% | 5g |
$613.0 | 2025-02-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N33920-1g |
N-[2-Amino-4-(trifluoromethyl)phenyl]methanesulfonamide |
156522-10-0 | 95% | 1g |
¥668.0 | 2023-09-09 | |
Enamine | EN300-69969-0.1g |
N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide |
156522-10-0 | 95.0% | 0.1g |
$44.0 | 2025-03-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N33920-5g |
N-[2-Amino-4-(trifluoromethyl)phenyl]methanesulfonamide |
156522-10-0 | 95% | 5g |
¥2339.0 | 2023-09-09 | |
Enamine | EN300-69969-0.05g |
N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide |
156522-10-0 | 95.0% | 0.05g |
$29.0 | 2025-03-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ID707-1g |
N-2-Amino-4-(trifluoromethyl)phenylmethanesulfonamide |
156522-10-0 | 95% | 1g |
2090.0CNY | 2021-07-10 | |
A2B Chem LLC | AV60197-250mg |
N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide |
156522-10-0 | 95% | 250mg |
$49.00 | 2024-04-20 |
N-2-Amino-4-(trifluoromethyl)phenylmethanesulfonamide 関連文献
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
6. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
N-2-Amino-4-(trifluoromethyl)phenylmethanesulfonamideに関する追加情報
Research Briefing on N-2-Amino-4-(trifluoromethyl)phenylmethanesulfonamide (CAS: 156522-10-0) in Chemical Biology and Pharmaceutical Applications
N-2-Amino-4-(trifluoromethyl)phenylmethanesulfonamide (CAS: 156522-10-0) is a specialized chemical compound that has garnered significant attention in the fields of chemical biology and pharmaceutical research due to its unique structural and functional properties. This briefing aims to provide a comprehensive overview of the latest research developments related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
Recent studies have highlighted the role of N-2-Amino-4-(trifluoromethyl)phenylmethanesulfonamide as a key intermediate in the synthesis of novel bioactive molecules. Its trifluoromethyl group and sulfonamide moiety contribute to its enhanced metabolic stability and binding affinity, making it a valuable scaffold for drug discovery. Researchers have explored its utility in the development of enzyme inhibitors, particularly targeting pathways involved in inflammation and oncology.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a selective inhibitor of cyclooxygenase-2 (COX-2), a critical enzyme in inflammatory pathways. The study utilized molecular docking and in vitro assays to validate its binding mode and inhibitory activity, suggesting its potential as a lead compound for anti-inflammatory drug development.
In addition to its anti-inflammatory properties, N-2-Amino-4-(trifluoromethyl)phenylmethanesulfonamide has shown promise in cancer research. A recent preprint on bioRxiv revealed its ability to modulate the activity of protein kinases involved in tumor proliferation. The compound exhibited selective inhibition of specific kinase isoforms, reducing cancer cell viability in preclinical models without significant toxicity to normal cells.
The synthesis and optimization of N-2-Amino-4-(trifluoromethyl)phenylmethanesulfonamide derivatives have also been a focus of recent research. Advanced computational methods, such as quantitative structure-activity relationship (QSAR) modeling, have been employed to predict the bioactivity of novel analogs. These efforts aim to enhance the compound's pharmacokinetic profile and therapeutic index.
Despite these promising findings, challenges remain in the clinical translation of N-2-Amino-4-(trifluoromethyl)phenylmethanesulfonamide-based therapeutics. Issues such as solubility, bioavailability, and off-target effects need to be addressed through further structural modifications and formulation strategies. Ongoing research is exploring nanoformulations and prodrug approaches to overcome these limitations.
In conclusion, N-2-Amino-4-(trifluoromethyl)phenylmethanesulfonamide represents a versatile and pharmacologically relevant compound with broad applications in drug discovery. Its unique chemical properties and demonstrated bioactivities make it a valuable candidate for further investigation. Future research should focus on optimizing its derivatives and advancing them through preclinical and clinical development to realize their full therapeutic potential.
156522-10-0 (N-2-Amino-4-(trifluoromethyl)phenylmethanesulfonamide) 関連製品
- 955963-19-6(4-(chloromethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole)
- 2248266-57-9(2,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid)
- 954852-42-7(N-(furan-2-yl)methyl-5-(propan-2-yl)-1-3-(trifluoromethyl)phenyl-1H-1,2,3-triazole-4-carboxamide)
- 851129-85-6(N-cyclohexyl-2-{5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide)
- 56406-45-2(4-Hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylic Acid)
- 2165881-53-6(trans-4-{4-(2-hydroxyethyl)phenylamino}oxolan-3-ol)
- 61430-18-0(H-Gly-Gly-Pro-Ala-OH)
- 21906-32-1(1-(3-Bromophenyl)propan-2-one)
- 942009-84-9(N-4-({(3,5-dimethoxyphenyl)methylsulfanyl}methyl)-1,3-thiazol-2-yl-2-(4-fluorophenoxy)acetamide)
- 204996-08-7(4-chloropyridine-2-thiol)
